molecular formula C20H15N3O4S B2521843 (Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 1164514-66-2

(Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2521843
CAS RN: 1164514-66-2
M. Wt: 393.42
InChI Key: OCSIHPVXUPPVEA-DHDCSXOGSA-N
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Description

The compound , (Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile, is a type of (Z)-acrylonitrile derivative. These derivatives are known for their stereoselective synthesis and have been studied for various applications, including their potential as inhibitors of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's .

Synthesis Analysis

The synthesis of (Z)-acrylonitrile derivatives, including the compound of interest, typically involves a Knoevenagel condensation reaction. This reaction is performed between p-nitrophenylacetonitrile and substituted aromatic aldehydes or 3-formyl chromones. The process is noted for its eco-friendly approach, high yields, and high purity of the resulting compounds. It also minimizes the production of chemical waste and avoids the use of highly toxic reagents .

Molecular Structure Analysis

The molecular structure of (Z)-acrylonitrile derivatives is stabilized by the presence of substituents that favor the (Z)-isomer over the (E)-isomer. Density Functional Theory (DFT) calculations have shown that certain (Z)-isomers can be more stable than their (E)-counterparts by a significant energy difference, which in the case of compound 2b was found to be 2.61 kcal/mol .

Chemical Reactions Analysis

The chemical reactivity of (Z)-acrylonitrile derivatives is influenced by the substituents on the aromatic rings. In the context of AChE inhibition, the presence of a methoxy group at the para-position of the phenyl ring has been found to be crucial. This suggests that the electronic and steric effects of the substituents play a significant role in the biological activity of these compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile are not detailed in the provided papers, related compounds have been shown to exhibit interesting properties. For instance, the spectral luminescent properties of a related zinc complex of (E)-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid were studied, showing blue-violet luminescence with low self-absorbance of the emitted light . This suggests that the compound may also possess unique optical properties that could be of interest in materials science or biological imaging applications.

Scientific Research Applications

Photonic Applications and Photoinduced Birefringence

Pyrazoline derivatives, which share a structural resemblance to the compound , have been employed in the fabrication of photochromic polymers. These polymers exhibit dynamic and static photoinduced birefringence (PIB) phenomena, making them promising for photonic applications. The study on "Photoinduced Birefringence in PMMA Polymer Doped with Photoisomerizable Pyrazoline Derivative" by Szukalski et al. (2015) details the potential of these materials in optical switchers, emphasizing their prospective utility in the field of photonics (Szukalski et al., 2015).

Catalytic Synthesis and Biological Activity

Research on the stereoselective synthesis of Z-acrylonitrile derivatives, including efforts to improve synthetic efficiency and selectivity via eco-friendly approaches, has been documented. These compounds were also evaluated for their acetylcholinesterase (AChE) inhibition capabilities, suggesting their potential in medicinal chemistry. The study "Stereoselective synthesis of Z-acrylonitrile derivatives: catalytic and acetylcholinesterase inhibition studies" by Parveen et al. (2014) highlights these findings, presenting a significant step forward in the efficient synthesis of bioactive Z-acrylonitrile derivatives (Parveen et al., 2014).

Cytotoxic Activities and Cancer Research

The synthesis and evaluation of heteroarylacrylonitriles for their in vitro cytotoxic potency across multiple human cancer cell lines have shown promising results. Compounds containing various substituted rings demonstrated significant cytotoxic activities, with some being more potent than standard chemotherapy agents. The research "Synthesis, X-ray crystal structures, stabilities, and in vitro cytotoxic activities of new heteroarylacrylonitriles." by Sa̧czewski et al. (2004) explores the structure-activity relationships of these compounds, indicating their potential as therapeutic agents in cancer treatment (Sa̧czewski et al., 2004).

Fluorescent Chemosensors and Metal Ion Detection

Novel Schiff base chemosensors based on phenyl thiadiazole derivatives, including those structurally related to the compound , have been developed for the selective and sensitive detection of metal ions such as Al3+. These chemosensors exhibit rapid responses and excellent selectivity, offering potential applications in environmental monitoring and chemical analysis. The study "Combined experimental and theoretical studies on a phenyl thiadiazole-based novel turn-on fluorescent colorimetric Schiff base chemosensor for the selective and sensitive detection of Al3+" by Manna et al. (2020) discusses these applications in detail (Manna et al., 2020).

properties

IUPAC Name

(Z)-3-(4-methoxy-3-nitrophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4S/c1-26-16-6-4-14(5-7-16)17-12-28-20(22-17)15(11-21)9-13-3-8-19(27-2)18(10-13)23(24)25/h3-10,12H,1-2H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSIHPVXUPPVEA-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)OC)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=C(C=C3)OC)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile

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